molecular formula C38H69NO16 B1616884 Erythromycin, carbonate (ester) CAS No. 54579-17-8

Erythromycin, carbonate (ester)

Katalognummer: B1616884
CAS-Nummer: 54579-17-8
Molekulargewicht: 796 g/mol
InChI-Schlüssel: ZWCGOSCDWAAFKK-YZPBMOCRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Erythromycin, carbonate (ester) is a useful research compound. Its molecular formula is C38H69NO16 and its molecular weight is 796 g/mol. The purity is usually 95%.
BenchChem offers high-quality Erythromycin, carbonate (ester) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Erythromycin, carbonate (ester) including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Erythromycin A 11,12-carbonate exhibits significant antibacterial activity against various pathogens, particularly Streptococcus pneumoniae. Research indicates that derivatives of erythromycin carbonate demonstrate improved efficacy against both erythromycin-susceptible and resistant strains. For instance:

  • Synthesis and Testing : A series of new 4"-O-carbamates of erythromycin A 11,12-cyclic carbonate were synthesized and evaluated. These compounds showed favorable activity against S. pneumoniae, with some exhibiting up to 133-fold higher activity compared to their precursors .
  • Resistance Mechanisms : The enhanced activity of these derivatives against resistant strains is attributed to structural modifications that improve tissue penetration and reduce toxicity .

Formulation Advancements

Recent studies have focused on developing advanced drug delivery systems utilizing erythromycin carbonate:

  • Prolonged Release Formulations : Research has shown that erythromycin can be formulated for prolonged release over extended periods (up to 20 days), which is particularly beneficial in treating chronic infections .
  • Bone Cement Applications : Erythromycin carbonate has been incorporated into bone cement formulations to prevent postoperative infections due to its anti-inflammatory properties and ability to inhibit osteoclast formation .

Clinical Case Studies

The clinical application of erythromycin carbonate has been documented in several case studies:

  • Case Study Analysis : In one study, patients treated with propionyl erythromycin lauryl sulfate experienced significant improvements in symptoms associated with bacterial infections. However, some cases reported hepatotoxicity, highlighting the importance of monitoring liver function during therapy .
  • Dosing and Efficacy : The administration of erythromycin A 11,12-cyclic carbonate at doses ranging from 50 mg to 1000 mg has demonstrated effective outcomes in antibacterial therapy while maintaining a favorable safety profile .

Comparative Data Table

The following table summarizes key findings related to the antibacterial activity and formulation characteristics of erythromycin carbonate compared to traditional erythromycin:

PropertyErythromycin AErythromycin A 11,12-Carbonate
Antibacterial SpectrumModerateEnhanced against resistant strains
Tissue PenetrationStandardImproved due to structural modifications
Release ProfileShortProlonged (up to 20 days)
Clinical ApplicationsCommonAdvanced formulations in bone cement and targeted therapies

Analyse Chemischer Reaktionen

Method A: Cesium Carbonate in Ether Solvents

  • Reagents : Erythromycin A, ethylene carbonate, cesium carbonate.

  • Solvents : Diisopropyl ether, getyl ether, or t-butyl methyl ether.

  • Procedure :

    • Erythromycin A is dissolved in toluene, filtered, and concentrated.

    • The residue is dissolved in ether solvent, followed by addition of ethylene carbonate and cesium carbonate.

    • The mixture is stirred at room temperature for 20 hours.

    • Precipitated crystals are filtered, washed with water, and dried.

  • Yield : 68% (206 g from 294 g erythromycin A) .

  • Advantages : Avoids decarboxylation side reactions seen in older methods .

Method B: Potassium Carbonate in Benzene

  • Reagents : Erythromycin A, ethylene carbonate, potassium carbonate.

  • Solvents : Benzene or toluene.

  • Procedure :

    • Reflux erythromycin A with ethylene carbonate and potassium carbonate in benzene.

    • Wash with aqueous sodium chloride and water.

    • Crystallize from ether.

  • Yield : Not explicitly quantified, but lower due to by-product formation (10,11-anhydroerythromycin A) .

  • Drawbacks : High-temperature conditions promote decarboxylation .

Derivatization Reactions

Erythromycin carbonate serves as a precursor for further functionalization:

Formation of Mono-Ester Derivatives

  • Reagents : Organic acids (e.g., acetic anhydride, propionic acid).

  • Conditions : Room temperature in inert solvents.

  • Products :

    DerivativeMelting Point (°C)
    Acetate213–215
    Propionate219–220
    Butyrate199–203
    Valerate133–138
    • Applications : Enhanced pharmacokinetic properties .

Lactobionate Salt Formation

  • Reagents : Erythromycin carbonate, lactose aqueous acid.

  • Conditions : 8–10°C for 10–14 hours.

  • Yield : 95–97% purity with total impurities <1% .

  • Advantages : Increased water solubility (15 mg/L vs. parent compound’s 1 mg/L) .

4″-O-Carbamate Derivatives

  • Reagents : 11,12-Cyclic carbonate erythromycin A 6,9-imino ether, amines.

  • Catalyst : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).

  • Procedure :

    • Form 6,9-imino ether via Beckmann rearrangement.

    • Introduce carbamate groups at the 4″ position using CDI.

  • Results :

    • 10–100× improved activity against erythromycin-resistant Streptococcus pneumoniae .

Key Reaction Data Table

Reaction TypeReagents/ConditionsYield/PurityBy-Products
Cyclization (Method A)Cs₂CO₃, diisopropyl ether, 20h RT68% None reported
Cyclization (Method B)K₂CO₃, benzene, refluxLower yield 10,11-Anhydroerythromycin A
Lactobionate SaltLactose aqueous acid, 8–10°C95–97% purity <0.6% impurities
4″-O-CarbamateCDI, DBU, amines70–85% Minor imidazole by-products

Mechanistic Insights

  • Cyclization : Base (Cs₂CO₃/K₂CO₃) deprotonates the 12-OH group, enabling nucleophilic attack on ethylene carbonate .

  • Decarboxylation : Occurs under high-temperature or strongly basic conditions, forming 10,11-anhydroerythromycin A .

  • Carbamate Formation : CDI activates the carbonyl group, facilitating amine coupling .

Biological Implications

Derivatives like 4″-deoxyerythromycin A 11,12-carbonate exhibit:

  • Enhanced Stability : Resistance to acidic degradation .

  • Broad-Spectrum Activity : MIC values ≤0.12 µg/mL against Gram-positive pathogens .

Eigenschaften

CAS-Nummer

54579-17-8

Molekularformel

C38H69NO16

Molekulargewicht

796 g/mol

IUPAC-Name

carbonic acid;(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione

InChI

InChI=1S/C37H67NO13.CH2O3/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;2-1(3)4/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;(H2,2,3,4)/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;/m1./s1

InChI-Schlüssel

ZWCGOSCDWAAFKK-YZPBMOCRSA-N

SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

Isomerische SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

Kanonische SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.C(=O)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.